1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
Description
This compound is a quinazoline-2,4-dione derivative featuring a 1,2,4-oxadiazole ring substituted with a benzo[d][1,3]dioxol-5-yl group and a 4-methylbenzyl moiety. The quinazoline-dione core is a privileged scaffold in medicinal chemistry, often associated with anticonvulsant, antimicrobial, and enzyme-inhibitory activities . The oxadiazole ring enhances metabolic stability and bioavailability, while the benzo[d][1,3]dioxol group (a methylenedioxybenzene derivative) is linked to improved lipophilicity and CNS penetration . The 4-methylbenzyl substituent may influence receptor binding selectivity.
Properties
CAS No. |
1207056-26-5 |
|---|---|
Molecular Formula |
C26H20N4O5 |
Molecular Weight |
468.469 |
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c1-16-6-8-17(9-7-16)13-30-25(31)19-4-2-3-5-20(19)29(26(30)32)14-23-27-24(28-35-23)18-10-11-21-22(12-18)34-15-33-21/h2-12H,13-15H2,1H3 |
InChI Key |
OHFROORLQVPSIP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process involving several key steps:
Synthesis of the 1,2,4-oxadiazole moiety: : This typically involves the reaction of benzo[d][1,3]dioxole with appropriate nitriles under acidic or basic conditions to form the oxadiazole ring.
Formation of the quinazoline core: : This can be achieved through a cyclization reaction involving o-aminoaniline derivatives.
Coupling of the methylbenzyl group: : This usually requires alkylation reactions using alkyl halides under strong base conditions, like sodium hydride.
Final assembly of the compound: : This step involves combining all intermediate products in a suitable solvent (e.g., DMF or DMSO), under reflux conditions with a catalyst to facilitate the final formation of the compound.
Industrial Production Methods
Scaling up the production of 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione for industrial purposes requires optimizing reaction conditions to ensure high yield and purity. This may include continuous flow synthesis techniques, which provide better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the methylene groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : The nitro groups in the oxadiazole and quinazoline rings can be reduced to amines using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: : Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings. These can be facilitated using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, hydrogen gas with catalysts (e.g., palladium on carbon).
Substitution Reagents: : Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: : Formation of carboxylic acids or quinones.
Reduction: : Formation of amines.
Substitution: : Varied, depending on the substituent used.
Scientific Research Applications
Overview
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound notable for its diverse potential applications in medicinal chemistry and materials science. Its unique structure combines a quinazoline core, an oxadiazole ring, and a benzo[d][1,3]dioxole moiety, which contribute to its biological activities and chemical properties.
Medicinal Chemistry
The compound is primarily studied for its potential as a lead compound in drug development. Its structural components suggest possible antimicrobial , anticancer , and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit moderate antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| 13 | Moderate (Inhibition Zone: 11 mm) | Moderate (MIC: 80 mg/mL) |
| 15 | Moderate (Inhibition Zone: 12 mm) | Moderate (MIC: 75 mg/mL) |
These findings suggest that modifications in the quinazoline structure can enhance antibacterial efficacy .
Cancer Research
The compound's structure allows it to interact with various biological targets involved in cancer progression. Quinazoline derivatives have been explored for their ability to inhibit specific enzymes critical for tumor growth and survival, making them potential candidates for anticancer therapies.
Biological Mechanisms
The mechanism of action typically involves the inhibition of enzymes or receptors that are pivotal in disease processes. For instance, quinazoline derivatives have been shown to act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication .
Chemical Reactions and Synthesis
The synthesis of this compound generally involves multi-step organic reactions:
- Formation of the Oxadiazole Ring: Achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Introduction of the Benzo[d][1,3]dioxole Moiety: This may involve coupling reactions with appropriate derivatives.
- Construction of the Quinazoline Core: Synthesized via condensation reactions with anthranilic acid derivatives.
- Final Assembly: Linking the different moieties through coupling reactions.
Case Studies
Several studies have focused on the biological activity of quinazoline derivatives similar to this compound:
- A study evaluated a series of quinazoline derivatives against various bacterial strains using the Agar well diffusion method. The results indicated moderate activity across most compounds tested .
- Another research paper highlighted the design and synthesis of fluoroquinolone-like inhibitors derived from quinazoline structures aimed at combating bacterial resistance .
Mechanism of Action
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione exhibits its effects through various molecular interactions:
Molecular Targets: : Enzymes, receptor proteins.
Pathways Involved: : Likely involves inhibition of specific enzymes or modulation of signaling pathways, though detailed mechanistic studies are necessary to fully elucidate these interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Compound 21 (from ): 2-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazol-1-yl)-5-(4-aminophenyl)-1,3,4-oxadiazole shares the benzo[d][1,3]dioxol and oxadiazole motifs but replaces the quinazoline-dione core with a pyrazole-oxadiazole hybrid. It exhibits anticonvulsant activity (ED₅₀ = 38 mg/kg in rodent models) due to GABAergic modulation .
Quinconazole and Fluquinconazole (from ): These triazole-substituted quinazolinones are pesticides. Unlike the target compound, their dichlorophenyl and triazole groups confer fungicidal activity by inhibiting ergosterol biosynthesis. The absence of a benzo[d][1,3]dioxol moiety in these analogs reduces CNS activity but improves agrochemical stability .
Functional Analogues
1-Benzoyl Pyrazole Derivatives (from ):
Compounds like 1-benzoyl-5-(aryl)-4,5-dihydropyrazoles exhibit broad-spectrum antimicrobial activity (MIC = 8–64 µg/mL against S. aureus and E. coli). The pyrazole core and aryl substituents differ from the target’s quinazoline-dione structure, but both classes rely on heterocyclic rigidity for target binding .
Coumarin-Benzodiazepine/Oxazepine Hybrids (from ): These hybrids combine coumarin with diazepine rings for sedative or anticancer effects.
Physicochemical and Pharmacokinetic Comparison
Research Findings and Mechanistic Insights
- Anticonvulsant Potential: The benzo[d][1,3]dioxol group in Compound 21 enhances GABA receptor affinity, suggesting the target compound may act similarly .
- Antimicrobial Activity : Oxadiazole-containing compounds (e.g., 1,3,4-oxadiazoles) disrupt microbial cell membranes via hydrophobic interactions, a mechanism likely shared by the target compound’s oxadiazole-methyl group .
- Synthetic Challenges : The target compound’s 1,2,4-oxadiazole ring may require [3+2] cycloaddition between nitrile oxides and amidoximes, a method less common than the hydrazine-based approaches seen in pyrazole derivatives .
Biological Activity
The compound 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a novel derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A quinazoline core , known for various biological activities.
- A benzo[d][1,3]dioxole moiety , which has been linked to anticancer properties.
- An oxadiazole ring , recognized for diverse pharmacological effects including antimicrobial and anticancer activities.
Anticancer Activity
Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole and oxadiazole moieties exhibit significant anticancer activity. For instance:
- Cytotoxicity : The compound's cytotoxic effects were evaluated against several cancer cell lines. In vitro studies indicated IC50 values in the low micromolar range (specific values not provided in the sources), suggesting potent antiproliferative effects comparable to established chemotherapeutic agents such as doxorubicin .
-
Mechanisms of Action : The anticancer mechanisms include:
- EGFR Inhibition : Compounds with similar structures have shown to inhibit EGFR signaling pathways, which are crucial in cancer cell proliferation .
- Apoptosis Induction : Studies indicated that these compounds can induce apoptosis through pathways involving pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. This was evidenced by increased levels of caspase-3 and caspase-7 in treated cells .
Antimicrobial Activity
The oxadiazole derivatives have been extensively studied for their antimicrobial properties:
- Broad Spectrum Activity : Compounds similar to the one have demonstrated activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups enhances their antimicrobial efficacy .
Table 1: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for this quinazoline-dione derivative, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the quinazoline-dione core followed by functionalization. A key step is the cyclization of intermediates, such as thioureas or oxadiazoles, using acid catalysts (e.g., HCl or H₂SO₄) to form heterocyclic rings . Purity optimization may require column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in polar aprotic solvents like DMF. LC-MS and ¹H/¹³C NMR should confirm intermediate structures .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Essential techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methylbenzyl group, benzo[d][1,3]dioxol integration).
- HRMS (ESI-TOF) : For exact molecular weight verification.
- FTIR : To identify carbonyl (C=O) and oxadiazole (C=N) stretches.
- Single-crystal XRD (if crystallizable): For absolute stereochemical confirmation .
Q. What biological targets are associated with quinazoline-dione derivatives?
Quinazoline-diones are known for CNS activity (e.g., anticonvulsant, sedative) due to GABAergic modulation . The benzo[d][1,3]dioxol moiety may enhance binding to enzymes like histone deacetylases (HDACs) or kinases . Target-specific assays (e.g., receptor-binding studies or enzyme inhibition) are recommended for validation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the oxadiazole and quinazoline-dione motifs?
Design analogs by systematically varying substituents:
- Replace the 4-methylbenzyl group with electron-withdrawing (e.g., -NO₂) or bulky groups (e.g., tert-butyl) to assess steric effects .
- Modify the benzo[d][1,3]dioxol ring with halogens or methyl groups to study electronic influences. Use in vitro assays (e.g., IC₅₀ determinations) to correlate structural changes with activity .
Q. How to resolve contradictions in reported biological data for quinazoline derivatives?
Discrepancies may arise from assay conditions (e.g., cell lines, dosage). Standardize protocols:
Q. What strategies address solubility challenges in pharmacokinetic studies?
The compound’s hydrophobicity (logP >3) may limit aqueous solubility. Strategies include:
Q. How to elucidate the mechanism of action for CNS-related activity?
Conduct electrophysiological assays (e.g., patch-clamp) on neuronal cells to assess GABAₐ receptor modulation. Pair with molecular docking to predict binding affinity at the benzodiazepine site . Validate using knockout models or selective antagonists (e.g., flumazenil) .
Q. What computational methods predict metabolic stability and toxicity?
- ADMET Prediction : Use tools like SwissADME or pkCSM to estimate hepatic clearance and CYP450 interactions.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to identify reactive sites prone to oxidation .
- Molecular Dynamics (MD) : Simulate binding to hERG channels to assess cardiotoxicity risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
